Peptide B9 can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. The synthesis typically begins with an appropriate resin that supports the sequential addition of protected amino acids. The initial amino acid is attached to the resin, followed by the stepwise addition of subsequent amino acids, each protected by specific chemical groups to prevent unwanted reactions during synthesis.
Peptide B9 falls under the classification of synthetic peptides, which are short chains of amino acids linked by peptide bonds. It is categorized as a bioactive peptide due to its involvement in metabolic processes and potential therapeutic applications.
The primary method for synthesizing Peptide B9 is solid-phase peptide synthesis. This technique involves several critical steps:
The synthesis process requires precise control over reaction conditions, including temperature, pH, and reaction times. High-performance liquid chromatography (HPLC) is often employed to purify the synthesized peptides, ensuring high purity levels necessary for biological applications .
Peptide B9's molecular structure consists of a sequence of amino acids that may include modifications relevant to its function in metabolism. The exact sequence can vary based on specific research applications but generally reflects components involved in folate metabolism.
The molecular weight and structural data can be characterized using mass spectrometry techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight), which provides accurate mass measurements essential for confirming peptide identity .
Peptide B9 undergoes various chemical reactions that are critical for its biological activity:
The stability of Peptide B9 under physiological conditions is crucial for its application in biological studies. Techniques such as UV-Vis spectroscopy can be employed to monitor changes in absorbance that indicate chemical transformations .
Peptide B9 operates primarily through its role as a cofactor in one-carbon metabolism. It facilitates the transfer of one-carbon units in biochemical reactions, which are vital for synthesizing nucleotides and certain amino acids.
Research indicates that Peptide B9 enhances enzymatic activity related to folate metabolism, contributing to cellular processes such as DNA synthesis and repair . The mechanism involves interactions with enzymes like serine hydroxymethyltransferase, which transfers carbon groups from serine to tetrahydrofolate.
Peptide B9 is typically a white to off-white powder when synthesized and is soluble in water due to its polar nature stemming from its amino acid composition.
Relevant analytical techniques such as HPLC and mass spectrometry are employed to determine purity and confirm structural integrity .
Peptide B9 has several scientific uses:
The term "Peptide B9" represents distinct molecular entities across biochemical research domains, primarily referring to insulin-derived epitopes in autoimmunity studies and bombesin-related fragments in neuroendocrinology research. The insulin B9-23 sequence was first isolated in the 1990s during investigations into type 1 diabetes (T1D) pathogenesis in non-obese diabetic (NOD) mice. Wegmann et al. (1995) demonstrated that the majority of CD4+ T-cells infiltrating pancreatic islets recognized this specific epitope, establishing its immunological significance [4]. Concurrently, the bombesin nonapeptide (B9) was identified through gastrointestinal physiology studies, where researchers observed its potent stimulation of canine pancreatic polypeptide and gastrin secretion at 1.2 μg/kg doses, distinguishing it from longer bombesin isoforms [5].
The molecular characterization of insulin B9-23 revealed its moderate-affinity binding to I-Ag7 MHC class II molecules in NOD mice, with Nakayama et al. (2005) later proving its indispensable role in diabetes pathogenesis through transgenic experiments showing that an amino acid substitution within B9-23 abrogated disease development [4]. Mass spectrometry advancements enabled the detection of hybrid insulin peptides (HIPs) containing B9-23 fused to other β-cell granule peptides, expanding the immunological landscape [6]. Meanwhile, structural analyses of bombesin B9 demonstrated that its C-terminal leucine substitution (compared to phenylalanine in ranatensin) enhanced pancreatic polypeptide release by 400% over other isoforms [5].
Table 1: Key Historical Milestones in Peptide B9 Research
Year | Discovery | Significance |
---|---|---|
1995 | Identification of insulin B9-23 as dominant T-cell epitope in NOD mice islets | Established molecular target in autoimmune diabetes [4] |
1981 | Bombesin nonapeptide (B9) shown to stimulate pancreatic polypeptide secretion | Revealed endocrine-modifying potency exceeding natural isoforms [5] |
2005 | Transgenic modification of insulin B9-23 prevents diabetes in NOD mice | Confirmed causal role in autoimmune pathogenesis [4] |
2024 | Structural resolution of insulin B9-23 fibrils by drift tube ion mobility spectrometry | Explained differential immunogenicity based on aggregation kinetics [3] |
2024 | Visualization of HIPs containing B9-23 in inflamed β-cells | Demonstrated post-translational modification creating neoepitopes [6] |
Biochemical Significance
Peptide B9 isoforms serve as critical molecular probes for investigating receptor-ligand interactions and cellular signaling pathways. Insulin B9-23 exhibits concentration-dependent agonist activity at multiple G-protein-coupled receptors (GPCRs), with screening across 152 GPCRs revealing activation profiles distinct from full-length insulin [1]. Its structural instability facilitates spontaneous fibrillation, with recent drift tube ion mobility spectrometry showing the Ins1 B9-23 variant forms fibrils 300% faster than Ins2 B9-23 due to tyrosine-16 and cysteine-19 residues influencing structural rearrangement [3].
The bombesin nonapeptide (B9) demonstrates selective receptor activation despite its truncated structure. Its conserved C-terminal -Leu-Met-NH2 motif engages bombesin receptors with nanomolar affinity, triggering calcium flux and cAMP modulation in pancreatic acinar cells [5]. Molecular docking studies reveal its hydrophobic core facilitates receptor dimerization, explaining its sustained secretory effects compared to natural gastrin-releasing peptide [5].
Table 2: Structural and Functional Characteristics of Peptide B9 Variants
Domain/Characteristic | Insulin B9-23 | Bombesin Nonapeptide (B9) |
---|---|---|
Primary Structure | SHLVEALYLVCGERG (mouse Ins1) | Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val |
Key Modifications | Disulfide bonding at Cys19; tyrosine phosphorylation | N-terminal pyroglutamation; C-terminal amidation |
Structural Motif | β-hairpin with central alpha-helical region | Amphipathic alpha-helix (residues 4-9) |
Receptor Targets | I-Ag7 MHC; orphan GPCRs; insulin receptor isoforms | BB1, BB2 bombesin receptors; calcium-sensing receptors |
Cellular Functions | T-cell activation; GPCR signaling; fibril formation | Gastrin/PP secretion; calcium mobilization; mitochondrial modulation |
Pharmacological Applications
In autoimmune diabetes research, insulin B9-23 provides a template for antigen-specific immunotherapy. The identification of its low-affinity variant (PI47-64) demonstrated that weak MHC-binding peptides can still elicit pathogenic T-cell responses, expanding target identification strategies [4]. Hybrid insulin peptides (HIPs) incorporating B9-23 sequences show enhanced immunogenicity, with monoclonal antibodies against 6.9HIP (containing C-peptide/IAPP2) localizing these neoepitopes to β-cell crinosomes and dense-core granules during inflammation [6].
Bombesin B9 derivatives exhibit neuroprotective potential through mitochondrial modulation. Engineered analogs increase mitochondrial membrane potential by 60% in SH-SY5Y neuronal cells and upregulate PINK1/Parkin expression, suggesting applications in neurodegenerative disorders [9]. Their stability under physiological conditions (tolerating pH 3.0–9.0 and 60–80°C) makes them promising scaffolds for blood-brain barrier penetrant designs [10].
Immunological Mechanisms
The insulin B9-23 epitope illustrates molecular mimicry in autoimmune initiation. Its structural similarity to viral proteins (e.g., Coxsackievirus P2-C peptide) enables cross-reactive T-cell activation under inflammatory conditions. Advanced imaging shows B9-23 co-localizes with antigen-presenting cells within insulitic lesions, where it undergoes lysosomal processing into smaller immunogenic fragments like B12-20 [6].
Recent studies using π-PrimeNovo deep learning models have accelerated B9-containing hybrid peptide identification, achieving 75% recall rates in revised nine-species benchmarks [7]. This computational advancement enables rapid discovery of post-translationally modified epitopes, revealing how B9-23 fusion with chromogranin fragments generates novel autoreactive T-cell targets in late-stage disease [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3